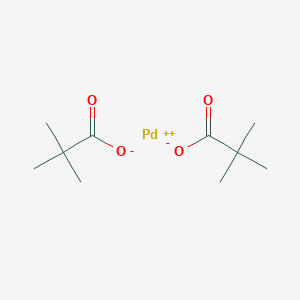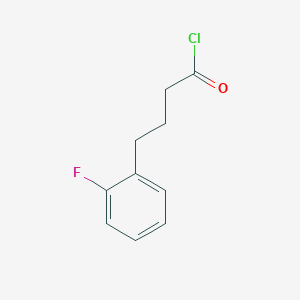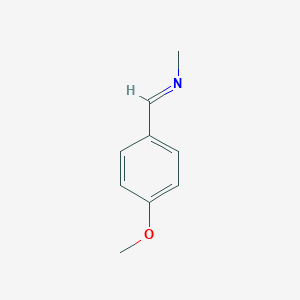
2-(3,4-Difluorophenyl)oxirane
概要
説明
2-(3,4-Difluorophenyl)oxirane is a chemical compound with the molecular formula C8H6F2O and a molecular weight of 156.13 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of (S)-2-(3,4-Difluorophenyl)oxirane involves the quaternization of a tertiary amine by activated oxirane, followed by the participation of a carboxylate anion in the ring-opening of both nonactivated and activated oxirane .Molecular Structure Analysis
The InChI code for 2-(3,4-Difluorophenyl)oxirane is 1S/C8H6F2O/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2 . The structure of this compound includes a three-membered oxirane ring attached to a phenyl ring, which carries two fluorine atoms at the 3rd and 4th positions .Chemical Reactions Analysis
The ring-opening reaction of oxiranes is commonly used in the synthesis of oxirane resins, composite materials, and plasticizers . The reaction between oxirane and carboxylic acid is a classical method to produce β-hydroxypropyl ester .Physical And Chemical Properties Analysis
2-(3,4-Difluorophenyl)oxirane is a liquid at room temperature . The predicted boiling point is approximately 196.8°C at 760 mmHg . The density is predicted to be 1.335 g/cm3 .科学的研究の応用
Environmental and Biological Applications
Herbicide Toxicity and Environmental Impact
- Studies have indicated that 2,4-Dichlorophenoxyacetic acid (a compound related to oxiranes) is extensively used in agricultural and urban activities for pest control. The research on its toxicology and mutagenicity has been advancing, highlighting the importance of understanding the specific characteristics of such compounds' toxicity and mutagenicity on a global scale. This knowledge is pivotal for assessing occupational risks, neurotoxicity, resistance or tolerance to herbicides, and effects on non-target species, especially in aquatic environments. The focus on molecular biology, especially gene expression, assessment of exposure in human or other vertebrate bioindicators, and pesticide degradation studies, is also critical (Zuanazzi, Ghisi, & Oliveira, 2020).
Applications in Polycarbonate Production
- The copolymerization of carbon dioxide with oxiranes, including 2-(3,4-Difluorophenyl)oxirane, to produce polycarbonate is a significant area of research. Given the stable and low reactivity nature of carbon dioxide, the reaction requires effective and efficient catalysts. This review emphasizes the significant development in the catalytic copolymerization process of oxiranes and carbon dioxide, discussing the characteristics of various catalysts and suggesting future research prospects in nanocatalysis and supercritical fluid for copolymerization of carbon dioxide (Ang et al., 2015).
Catalysis and Polymer Research
- A comprehensive overview of oxyfluorination of hydrocarbons with metal fluorides, including the reaction mechanism and catalyst design, has been discussed. This research is essential for understanding the oxyfluorination process, which could be relevant for 2-(3,4-Difluorophenyl)oxirane as well, especially in terms of reactant conversion and selectivity in the presence of mixed fluorides with a fluoroperovskite structure (Albonetti et al., 2008).
Environmental Biodegradability and Eco-toxicological Effects
- The environmental biodegradability of polyfluoroalkyl chemicals, including oxirane compounds, is a critical aspect of environmental studies. Understanding the microbial degradation pathways, half-lives of precursors, defluorination potential, and novel degradation intermediates and products is vital for evaluating the environmental fate and effects of these compounds. This knowledge assists in confidently assessing the impact of such compounds on the environment and human health (Liu & Mejia Avendaño, 2013).
作用機序
Safety and Hazards
Safety precautions for handling 2-(3,4-Difluorophenyl)oxirane include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
特性
IUPAC Name |
2-(3,4-difluorophenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJRFWWCCAHSRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101308175 | |
| Record name | 2-(3,4-Difluorophenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Difluorophenyl)oxirane | |
CAS RN |
111991-13-0 | |
| Record name | 2-(3,4-Difluorophenyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111991-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-Difluorophenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-difluorophenyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

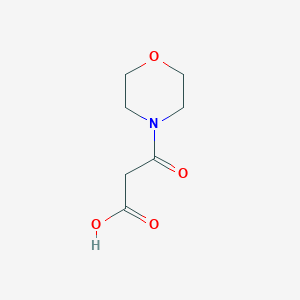


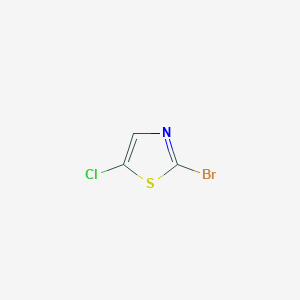
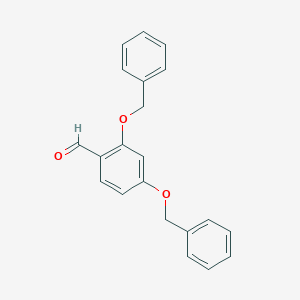

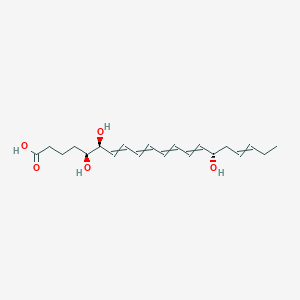

![Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B176382.png)

